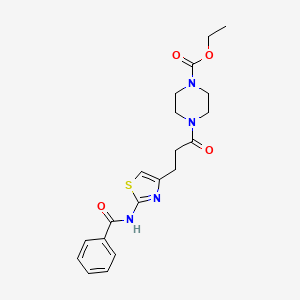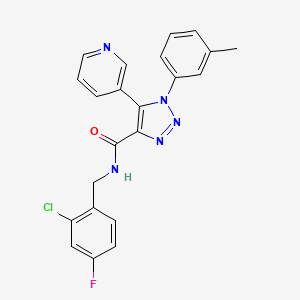
N-(2,4-dichloro-5-methoxyphenyl)-N-(1,3-thiazolan-2-yliden)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(2,4-dichloro-5-methoxyphenyl)-N-(1,3-thiazolan-2-yliden)amine" involves complex chemical reactions, including condensation and cycloaddition processes. These compounds are synthesized through reactions that may include the use of thiourea, various aldehydes, and azides in the presence of catalysts or under specific conditions such as sonication or microwave-assistance to promote the formation of the desired thiazole or thiazolidine rings. The structures of the synthesized compounds are often confirmed using NMR, mass spectra, and X-ray crystallography, indicating a meticulous approach to understanding their molecular configurations (Rozentsveig et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds showcases a range of interactions and conformations. X-ray crystallography provides detailed insights into their crystal systems, space groups, and molecular geometry, revealing how different substituents and functional groups influence the overall molecular architecture. These studies often uncover the presence of hydrogen bonding, π-π stacking, and other non-covalent interactions contributing to the stability and properties of the compounds (Gayathri et al., 2019).
Chemical Reactions and Properties
Compounds within this category participate in a variety of chemical reactions, including cycloadditions, condensations, and nucleophilic substitutions, influenced by their functional groups. The reactivity is often explored in the context of synthesizing derivatives with potential biological or pharmacological activities. The introduction of specific functional groups can significantly alter the chemical behavior, offering pathways to new materials or biologically active molecules (Wawrzycka-Gorczyca et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are closely related to their molecular structures. Detailed physical characterization provides insights into the materials' stability, phase behavior, and potential applications in various domains. For instance, melting point analysis and solubility studies help in understanding the compound's applicability in pharmaceutical formulations or material science (Hu et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under different conditions, and potential for functionalization, are critical for determining the applicability of these compounds in synthetic chemistry and material science. Studies focusing on the chemical behavior under various conditions can provide valuable information for designing new reactions or improving existing ones for the synthesis of novel materials or biologically active molecules (Koutentis et al., 2013).
Scientific Research Applications
Synthesis and Chemical Reactions
- Cascade Synthesis and Reaction Mechanisms : N-(2,4-dichloro-5-methoxyphenyl)-N-(1,3-thiazolan-2-yliden)amine and related compounds have been studied for their synthesis methods and chemical reactions. For instance, one study focused on the cascade synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole by reacting specific benzenesulfonamide with thiourea, detailing a probable reaction scheme involving cyclization, isomerization, and heterocyclization processes (Rozentsveig et al., 2011).
Pharmaceutical Research
- Antimicrobial and Anticancer Applications : Various derivatives of N-(2,4-dichloro-5-methoxyphenyl)-N-(1,3-thiazolan-2-yliden)amine have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, a study synthesized new 1,3-thiazolan-4-one derivatives and evaluated their antibacterial activity against various bacteria, showing potent inhibitory activity in certain compounds (Nagaraj et al., 2014).
Structural and Molecular Studies
- Crystal Structure Analysis : The structural properties of derivatives of N-(2,4-dichloro-5-methoxyphenyl)-N-(1,3-thiazolan-2-yliden)amine have been explored. For instance, a study investigated the crystal structure of a related compound, revealing insights into its molecular conformation and hydrogen bonding patterns (Yin et al., 2008).
properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2OS/c1-15-9-5-8(6(11)4-7(9)12)14-10-13-2-3-16-10/h4-5H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDPWWUASPVOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC2=NCCS2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichloro-5-methoxyphenyl)-N-(1,3-thiazolan-2-yliden)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

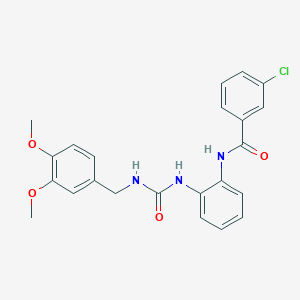

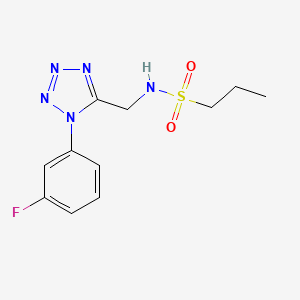
![(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2490635.png)
![Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2490636.png)
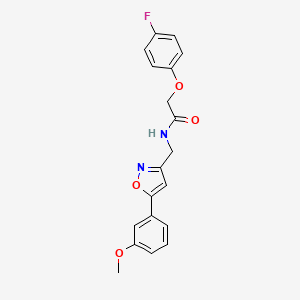
![Spiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B2490639.png)
![N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2490640.png)

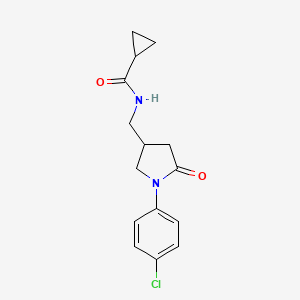
![N-[4-(4-acetylphenoxy)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2490646.png)
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490649.png)
